Enhanced Trypsin Substrate via Z-Protection
A direct comparative study demonstrated that replacing the Nα-benzoyl group of the standard trypsin substrate BAPNA with a carbobenzoxy (Z) group, as found in Z-Arg-p-nitroanilide (which is derived from Z-Arg(NO2)-OH), results in a significant increase in hydrolysis efficiency . Specifically, the tryptic hydrolysis rate for the Z-protected substrate (L-ZAPNA) was increased by a factor of 3 compared to the benzoyl-protected analog (BAPNA) .
| Evidence Dimension | Enzymatic hydrolysis rate (v) by trypsin |
|---|---|
| Target Compound Data | Increased by a factor of 3 (relative to BAPNA) |
| Comparator Or Baseline | Benzoyl-L-arginine-p-nitroanilide (BAPNA) |
| Quantified Difference | 3-fold increase |
| Conditions | Kinetic assay with porcine and bovine trypsin; substrate: L-ZAPNA vs. BAPNA |
Why This Matters
For researchers developing trypsin assays, this demonstrates that a Z-protected arginine substrate can provide a 3-fold higher signal-to-noise ratio, improving assay sensitivity and data quality.
- [1] Jacquot-Armand, Y., & Hill, M. (1970). Activite trypsique a l'egard de certains substrats chromogenes. *FEBS Letters*, 11(4), 249-253. View Source
